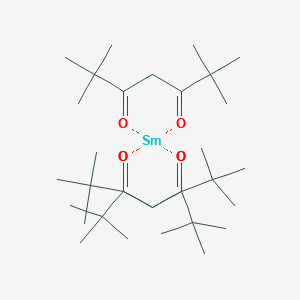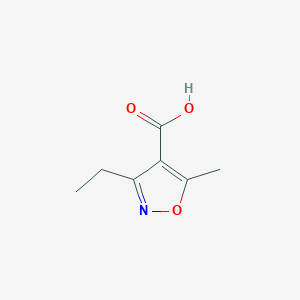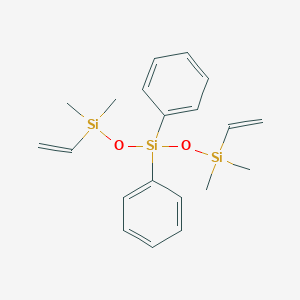
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane
Descripción general
Descripción
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is a phenyl organosilicon compound with the molecular formula C20H28O2Si3. This compound features a trisiloxane skeleton with four methyl groups and two phenyl groups attached to it. It is known for its unique structural characteristics and versatile applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is typically synthesized through chemical reactions involving organosilicon reagents. One common method involves the reaction of methylated phenyl dichlorosilane with triphenylchlorosilane. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired trisiloxane structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as distillation and chromatography to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, leading to different organosilicon products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in the synthesis of advanced materials and compounds .
Aplicaciones Científicas De Investigación
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent and anti-adhesion agent in the synthesis of silicon-based polymers.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and implants.
Medicine: It is explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound finds applications in the electronics industry as an encapsulating material, lubricant, and conductive adhesive .
Mecanismo De Acción
The mechanism of action of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the materials it is incorporated into, such as enhancing thermal stability, chemical resistance, and electrical insulation .
Comparación Con Compuestos Similares
Similar Compounds
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: A similar compound with a slightly different structure, used in similar applications.
1,1’-[(1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)di-3,1-propanediyl] 2-methyl-2-propenoate: Another related compound with additional functional groups, used in polymer synthesis
Uniqueness
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane stands out due to its unique combination of methyl and phenyl groups attached to a trisiloxane skeleton. This structure imparts exceptional properties such as high thermal stability, chemical resistance, and versatility in various applications .
Propiedades
IUPAC Name |
bis[[ethenyl(dimethyl)silyl]oxy]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2Si3/c1-7-23(3,4)21-25(22-24(5,6)8-2,19-15-11-9-12-16-19)20-17-13-10-14-18-20/h7-18H,1-2H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRAMOPTBMVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
172919-26-5 | |
| Record name | Poly[oxy(diphenylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172919-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4066385 | |
| Record name | Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18586-22-6 | |
| Record name | 1,5-Diethenyl-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18586-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018586226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


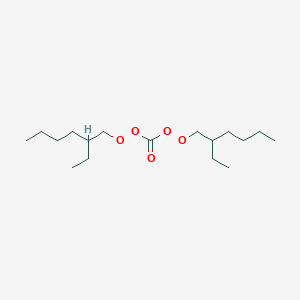

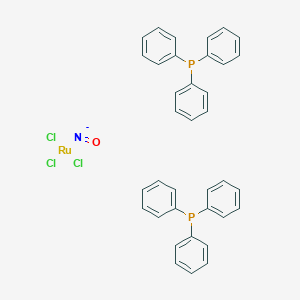
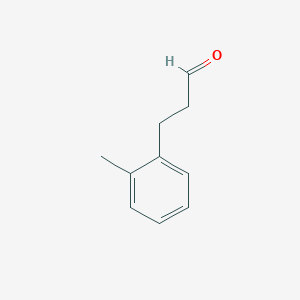
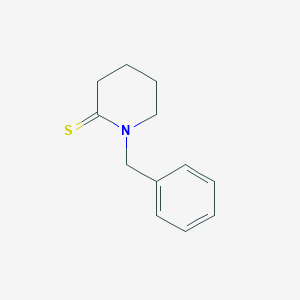
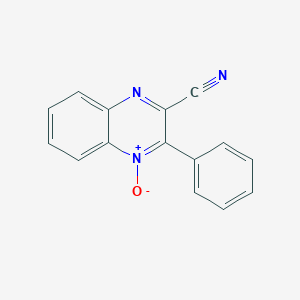

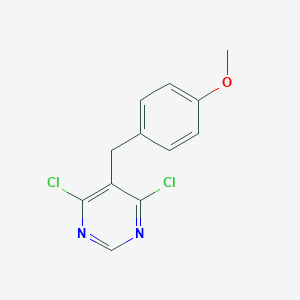
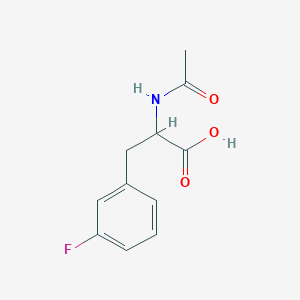
![methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate](/img/structure/B99253.png)
